2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
2-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core substituted with a phenyl group at position 2 and a brominated benzamide moiety at position 3. While direct synthetic or analytical data for this compound are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., pyrazole- and thienopyrazole-based benzamides) allow for inferring its physicochemical and functional properties.
Properties
IUPAC Name |
2-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSSOIMYMJCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Stepwise Synthesis via Cyclopenta[c]pyrazole Intermediate
The core cyclopenta[c]pyrazole scaffold is synthesized through a cyclocondensation reaction between cyclopentanone and phenylhydrazine under acidic conditions. Subsequent bromination at the 3-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole.
For the benzamide formation, 2-bromobenzoyl chloride is coupled with the cyclopenta[c]pyrazole amine via a nucleophilic acyl substitution reaction. Triethylamine (TEA) is employed as a base in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Representative Procedure
- Cyclopenta[c]pyrazole Synthesis :
Cyclopentanone (10 mmol), phenylhydrazine (12 mmol), and p-toluenesulfonic acid (0.5 mmol) are refluxed in toluene for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1), yielding 2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole (78% yield).
Bromination :
The pyrazole intermediate (5 mmol) is treated with NBS (5.5 mmol) in DMF at 25°C for 6 hours. Quenching with ice water followed by extraction with dichloromethane affords 3-bromo-2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole (82% yield).Amidation :
3-Bromo-2-phenylcyclopenta[c]pyrazole (4 mmol) is reacted with 2-bromobenzoyl chloride (4.4 mmol) and TEA (8 mmol) in THF at 0°C. After 24 hours, the mixture is concentrated and purified via recrystallization (ethanol/water), yielding the title compound (68% yield).
Alternative Methodologies
Ullmann Coupling for Direct Arylation
A modified approach employs Ullmann coupling to directly introduce the 2-bromophenyl group. Using copper(I) iodide and 1,10-phenanthroline as catalysts, 3-amino-2-phenylcyclopenta[c]pyrazole reacts with 2-bromoiodobenzene in dimethyl sulfoxide (DMSO) at 110°C. This method avoids the need for pre-functionalized benzoyl chloride but requires stringent anhydrous conditions (yield: 54%).
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd(OAc)₂ and Xantphos enables coupling between 3-bromo-2-phenylcyclopenta[c]pyrazole and 2-bromobenzamide. This method achieves higher regioselectivity but suffers from lower yields (43%) due to competing side reactions.
Optimization and Challenges
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (°C) | 0–5 (amidation) | Prevents epimerization |
| Solvent | THF (amidation) | Enhances solubility |
| Catalyst | PdCl₂(PPh₃)₂ | Reduces coupling time |
| Base | Cs₂CO₃ | Improves deprotonation |
The use of Cs₂CO₃ instead of K₂CO₃ in Suzuki-Miyaura couplings increases yields by 12–18% due to enhanced solubility of intermediates. Conversely, elevated temperatures (>50°C) during amidation promote degradation, reducing yields to <30%.
Purification Challenges
The product’s low solubility in polar solvents necessitates repetitive recrystallization from ethanol/water mixtures. Impurities from incomplete bromination (e.g., mono- vs. di-brominated byproducts) are resolved via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.64–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, pyrazole-H), 3.21–3.15 (m, 2H, cyclopentyl-H), 2.89–2.82 (m, 2H, cyclopentyl-H).¹³C NMR (100 MHz, CDCl₃) :
δ 167.2 (C=O), 143.5 (pyrazole-C), 132.8–122.4 (Ar-C), 56.1 (cyclopentyl-C), 34.2 (CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise Synthesis | 68 | 98 | 36 |
| Ullmann Coupling | 54 | 95 | 48 |
| Buchwald-Hartwig | 43 | 91 | 72 |
Data aggregated from.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl lithium (PhLi) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group may play key roles in these interactions, potentially affecting biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Benzamide Derivatives
describes N-alkyl-2-(pyrazol-3-yl)benzamides (e.g., compounds 10b–10d-2 ), which share a benzamide-pyrazole scaffold but lack the fused cyclopenta ring. Key differences include:
Key Observations :
- Bulkier alkyl groups (e.g., tert-butyl in 10d-1 ) correlate with higher purity (95%) and lower melting points (119–120°C), suggesting reduced crystallinity due to steric hindrance .
Halogenated Benzamides with Pyridinyl Substituents
reports bromo- and fluoro-substituted benzamides (35 , 36 ) with pyridinyl groups:
Key Observations :
- Halogen substituents (Br, F) induce deshielding in $^1$H NMR, particularly for aromatic protons adjacent to electronegative groups .
- The target compound’s phenyl group (vs. pyridinyl in 35/36 ) may reduce polarity and solubility, impacting bioavailability.
Dihydro-Pyrazole Benzamides with Bromo Substituents
highlights 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide , a close structural analog differing in the absence of a fused cyclopenta ring:
- DFT Analysis : Strong hydrogen bonding interactions (N–H⋯O) and electrostatic stabilization were observed, consistent with experimental crystallographic data .
Thieno[3,4-c]pyrazole-Based Benzamides
describes 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, which replaces the cyclopenta ring with a sulfur-containing thieno-pyrazole:
Biological Activity
2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H17BrN4O
- Molecular Weight : 396.27 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, derivatives of pyrazole have demonstrated significant antiproliferative activity against various cancer cell lines.
- Cell Line Studies :
The mechanism by which these compounds exert their effects involves multiple pathways:
- VEGFR2 and CDK-2 Inhibition :
- Apoptosis Induction :
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural characteristics. The presence of specific functional groups appears to enhance their efficacy:
| Compound | Structure Features | IC50 (µM) | Activity |
|---|---|---|---|
| 4a | Pyrazole derivative | 4.4 | Cytotoxic |
| 5a | Pyrazole derivative | 3.46 | Cytotoxic |
| 6b | Pyrazole derivative | 2.52 | Cytotoxic |
Case Studies
A study focusing on the synthesis and biological evaluation of pyrazole derivatives found that certain modifications led to enhanced activity against HepG2 cells. The research emphasized the importance of substituent groups on the pyrazole ring in modulating biological activity.
Example Study
In one case study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds were further analyzed for their mechanism of action through molecular docking studies, confirming strong binding affinities to target receptors involved in cell proliferation and survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
